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molecular formula C20H21NO2 B2883142 Carbamic acid, N,N-diethyl-, 9-anthracenylmethyl ester CAS No. 1228312-05-7

Carbamic acid, N,N-diethyl-, 9-anthracenylmethyl ester

Cat. No. B2883142
M. Wt: 307.393
InChI Key: ZWDNVDDEDBXBMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08957212B2

Procedure details

To the solution containing 1.6 g of 50% sodium hydrate (33 mmol) and 4 mL of dehydrated tetrahydrofuran (dehydrated THF), the solution dissolved 6.3 g of 9-anthracenemethanol (30 mmol; produced by Wako Pure Chemical Industries, Ltd.) into 26 mL of dehydrated tetrahydrofuran (dehydrated THF) was dropped. Then, after this solution of 4.5 g of N,N-diethylcarbamoyl chloride (33 mmol; produced by Sigma-Aldrich Japan Co.) in 4 mL of dehydrated tetrahydrofuran (dehydrated THF) was added, the solution was reacted by stirring for 2 hours at 60° C. After completing reaction, reaction solution was cooled, and n-hexane was poured into the cooled solution, then, the solution was washed with water, and organic layer after washing was condensed. The resultant condensed residue was purified with column chromatography (Filler: Silica-Gel (Wako-Gel C-200; produced by Wako Pure Chemical Industries, Ltd.), Developing solvent: n-heptane) to obtain 5.7 g of 9-anthrylmethyl N,N-diethylcarbamate (yield: 61%) represented by the above-described formula [7] as yellow crystal. Measurement results of 1H-NMR and melting point are shown as the follows:
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
6.3 g
Type
reactant
Reaction Step Two
Quantity
26 mL
Type
solvent
Reaction Step Two
Quantity
4.5 g
Type
reactant
Reaction Step Three
Quantity
4 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
O.[Na].[CH:3]1[C:16]2[C:7](=[CH:8][C:9]3[C:14]([C:15]=2[CH2:17][OH:18])=[CH:13][CH:12]=[CH:11][CH:10]=3)[CH:6]=[CH:5][CH:4]=1.[CH2:19]([N:21]([CH2:25][CH3:26])[C:22](Cl)=[O:23])[CH3:20].CCCCCC>O1CCCC1>[CH2:19]([N:21]([CH2:25][CH3:26])[C:22](=[O:23])[O:18][CH2:17][C:15]1[C:14]2[C:9]([CH:8]=[C:7]3[C:16]=1[CH:3]=[CH:4][CH:5]=[CH:6]3)=[CH:10][CH:11]=[CH:12][CH:13]=2)[CH3:20] |f:0.1,^1:1|

Inputs

Step One
Name
Quantity
1.6 g
Type
reactant
Smiles
O.[Na]
Name
Quantity
4 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
6.3 g
Type
reactant
Smiles
C1=CC=CC2=CC3=CC=CC=C3C(=C12)CO
Name
Quantity
26 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
4.5 g
Type
reactant
Smiles
C(C)N(C(=O)Cl)CC
Name
Quantity
4 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
by stirring for 2 hours at 60° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was dropped
CUSTOM
Type
CUSTOM
Details
the solution was reacted
CUSTOM
Type
CUSTOM
Details
reaction, reaction solution
TEMPERATURE
Type
TEMPERATURE
Details
was cooled
WASH
Type
WASH
Details
the solution was washed with water, and organic layer
WASH
Type
WASH
Details
after washing
CUSTOM
Type
CUSTOM
Details
condensed
CUSTOM
Type
CUSTOM
Details
The resultant condensed residue
CUSTOM
Type
CUSTOM
Details
was purified with column chromatography (Filler: Silica-Gel (Wako-Gel C-200; produced by Wako Pure Chemical Industries, Ltd.), Developing solvent: n-heptane)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)N(C(OCC=1C2=CC=CC=C2C=C2C=CC=CC12)=O)CC
Measurements
Type Value Analysis
AMOUNT: MASS 5.7 g
YIELD: PERCENTYIELD 61%
YIELD: CALCULATEDPERCENTYIELD 61.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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